(2z)-2-cyano-3-(4-methoxyphenyl)-n-phenylprop-2-enamide
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Overview
Description
(2z)-2-cyano-3-(4-methoxyphenyl)-n-phenylprop-2-enamide is an organic compound characterized by the presence of a cyano group, a methoxyphenyl group, and a phenylacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2z)-2-cyano-3-(4-methoxyphenyl)-n-phenylprop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with malononitrile to form 2-cyano-3-(4-methoxyphenyl)acrylonitrile. This intermediate is then reacted with aniline under basic conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(2z)-2-cyano-3-(4-methoxyphenyl)-n-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (2z)-2-cyano-3-(4-methoxyphenyl)-n-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a potential therapeutic agent .
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (2z)-2-cyano-3-(4-methoxyphenyl)-n-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2z)-2-cyano-3-(4-methoxyphenyl)-n-phenylprop-2-enamide include:
- 3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the cyano and methoxyphenyl groups allows for a wide range of chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-methoxyphenyl)-N-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-9-7-13(8-10-16)11-14(12-18)17(20)19-15-5-3-2-4-6-15/h2-11H,1H3,(H,19,20)/b14-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDAFVBXRVRMDP-KAMYIIQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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